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6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Epoxy curing kinetics Differential scanning calorimetry Latent hardener

6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS 38668-46-1), also known as 2MZ-A or Curezol 2MZ-Azine, is a heterocyclic compound belonging to the imidazole-modified 1,3,5-triazine class. It is a white to pale yellow crystalline powder with a melting point of 248–258 °C and a molecular weight of 219.25 g/mol.

Molecular Formula C9H13N7
Molecular Weight 219.25 g/mol
CAS No. 38668-46-1
Cat. No. B1345959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
CAS38668-46-1
Molecular FormulaC9H13N7
Molecular Weight219.25 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCC2=NC(=NC(=N2)N)N
InChIInChI=1S/C9H13N7/c1-6-12-3-5-16(6)4-2-7-13-8(10)15-9(11)14-7/h3,5H,2,4H2,1H3,(H4,10,11,13,14,15)
InChIKeyDRQWQDPSMJHCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

38668-46-1: 2,4-Diamino-6-[2-(2-methyl-1-imidazolyl)ethyl]-1,3,5-triazine (2MZ-Azine) for Epoxy Curing Applications


6-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS 38668-46-1), also known as 2MZ-A or Curezol 2MZ-Azine, is a heterocyclic compound belonging to the imidazole-modified 1,3,5-triazine class . It is a white to pale yellow crystalline powder with a melting point of 248–258 °C and a molecular weight of 219.25 g/mol . This compound functions as a latent epoxy curing agent and accelerator, characterized by a unique bifunctional structure in which a 2-methylimidazole moiety is tethered via an ethyl linker to a diamino-substituted 1,3,5-triazine ring [1]. This dual functionality enables it to act as both a ring-opening initiator (via the imidazole group) and a crosslinking agent (via the triazine amino groups), providing a balance of latency, thermal resistance, and adhesive performance in demanding epoxy formulations [1].

Why Generic Imidazole Hardeners Cannot Replace 38668-46-1 in Epoxy Formulations


Direct one-for-one substitution of imidazole-type epoxy curing agents is not feasible due to substantial differences in latency, reactivity onset temperature, glass transition temperature (Tg) of the cured network, and crosslinking mechanism [1]. Standard imidazoles such as 2-methylimidazole (2-MI) or 2-ethyl-4-methylimidazole (2E4MZ) typically exhibit either excessively short pot life (e.g., hours for 1B2MZ ) or insufficient thermal resistance. In contrast, the triazine-modified architecture of 38668-46-1 confers a dual curing mechanism and an extended latency window, while maintaining a high Tg and robust adhesive properties [1]. The following quantitative evidence demonstrates why generic imidazole accelerators fail to replicate the specific performance envelope of this compound in high-performance epoxy systems.

Quantitative Differential Evidence for 38668-46-1 vs. Closest In-Class Epoxy Curing Agents


DSC Thermal Analysis: Higher Latency Onset While Maintaining Tg Compared to 2-Methylimidazole

In a DGEBA/DICY/GlyPOSS epoxy system, Curezol 2MZ-A demonstrated a 16 °C higher onset temperature (Tonset 78 °C) than 2-methylimidazole (Tonset 62 °C), indicating superior storage stability [1]. Crucially, Curezol 2MZ-A maintained a glass transition temperature (Tg) of 120 °C, which is 7 °C higher than the Tg obtained with 2-methylimidazole (113 °C) and essentially preserved relative to the unaccelerated baseline (116 °C) [1]. This contrasts with 2-methylimidazole, which decreased Tg below the baseline. The peak curing temperature (Tpeak) for Curezol 2MZ-A was 130 °C, comparable to 2-MeIm (131 °C), while BDMA showed a lower Tpeak of 125 °C but with a different (non-crosslinking) mechanism [1].

Epoxy curing kinetics Differential scanning calorimetry Latent hardener

Extended Pot Life: 30–40 Days vs. Hours for Standard Imidazole Accelerators

Technical datasheets and supplier specifications consistently report a pot life of 30–40 days at ambient temperature for 2MZ-Azine (38668-46-1) when used as a sole curing agent in epoxy resin [1]. In contrast, standard unmodified imidazole accelerators in the Curezol series exhibit markedly shorter pot lives: 2P4MZ has a pot life of approximately 3 days , 2PZ approximately 21 hours , and 1B2MZ approximately 10 hours . Additionally, the compound offers a shelf life of 36 months to 3 years [1].

One-component epoxy Pot life stability Latent curing agent

Self-Healing Composite Performance: ~83% Healing Efficiency at Optimal 2MZ-Azine Loading

In a binary self-healing system consisting of epoxy-containing microcapsules dispersed in an epoxy matrix, 2MZ-Azine (38668-46-1) served as the latent anionic polymerization initiator. At an optimal formulation of 15 wt% microcapsules and 2 wt% 2MZ-Azine, the system achieved approximately 83% healing efficiency, defined as the recovery of mechanical properties after crack damage [1]. The study further established that the distribution of the latent curing agent, rather than stoichiometric composition alone, is the dominant factor governing healing performance [1]. In carbon fiber reinforced epoxy composites using the same healing system, the maximum interlaminar self-healing efficiency reached 31.98% recovery of interlaminar tensile stress at identical loadings [2].

Self-healing materials Microcapsule epoxy Interlaminar repair

Latent Period and Gel Time: Precise Processing Window of 20–40 Days Latency, 100–160 Seconds at 150 °C

Supplier technical data for 38668-46-1 indicate that its latent period (storage stability in epoxy resin) typically ranges from 20 to 40 days at ambient temperature [1]. Upon heating, the recommended curing temperature range is 120–147 °C, and at 150 °C the gel time is 100–160 seconds [1]. This combination of a multi-week latency at room temperature with rapid gelation at moderate elevated temperatures is characteristic of the azine-type imidazole derivative structure and is critical for one-component adhesive and powder coating applications [1][2].

Epoxy gel time Latent hardener kinetics Powder coating curing

Bifunctional Curing Mechanism: Simultaneous Ring-Opening Initiation and Triazine-Mediated Crosslinking

DSC curve shape analysis and mechanistic interpretation by Rodošek et al. revealed that Curezol 2MZ-A (38668-46-1) follows a curing behavior analogous to dicyandiamide (DICY), acting through two distinct functional domains [1]. The 2-methylimidazole moiety accelerates glycidoxy ring-opening and shifts the curing reaction to lower temperatures, while the amino groups on the 1,3,5-triazine ring participate directly in crosslinking reactions [1]. In contrast, N,N-benzyl dimethylamine (BDMA) contributes only to epoxy ring-opening without engaging in crosslinking [1]. While 2-methylimidazole can also participate in crosslinking, its substantially lower onset temperature (62 °C vs. 78 °C) and failure to maintain Tg indicate a less balanced latency–reactivity profile [1]. The DSC curves of the Curezol-containing formulation and the DICY-only baseline exhibited identical shape, confirming the DICY-like crosslinking contribution unique to the triazine structure [1].

Epoxy curing mechanism Bifunctional accelerator Crosslink density

Low Epoxy Solubility Enabling True Latent Behavior with Homogeneous Dispersion in Powder Coatings

The compound exhibits low solubility in liquid epoxy resin at ambient temperature, which is a prerequisite for true latent curing behavior [1]. This limited solubility prevents premature dissolution and reaction during storage, while the micronized solid form (available as 2MZ-A-PW ultrafine powder [2]) ensures homogeneous dispersion in the resin matrix. When heated above the activation threshold of approximately 130 °C, the compound dissolves and initiates curing, providing a sharp thermal trigger [2][1].

Powder coating Latent curing agent Dispersion homogeneity

High-Value Application Scenarios for 38668-46-1 Supported by Quantitative Evidence


One-Component Epoxy Adhesives and Structural Bonding with Extended Pot Life

The 30–40 day pot life of 2MZ-Azine at ambient temperature, combined with rapid gelation (100–160 seconds at 150 °C), makes this compound ideal for one-component epoxy adhesive formulations [1]. Unlike two-component systems that require on-site mixing, single-component adhesives formulated with 38668-46-1 can be pre-mixed, stored, and applied directly, reducing labor, waste, and the risk of mixing-ratio errors. The high Tg of 120 °C achieved in cured networks [2] ensures adhesive bond integrity at elevated service temperatures, while the bifunctional crosslinking mechanism contributes to cohesive strength. This application is directly supported by the latency [1] and DSC evidence [2] that 2MZ-Azine uniquely balances storage stability with thermal performance, in contrast to 2-methylimidazole which compromises Tg (113 °C) [2] or 2P4MZ which offers only 3 days of pot life .

Epoxy Powder Coatings Requiring Latent Curing and High Thermal Resistance

The low solubility of 38668-46-1 in epoxy resin at ambient temperature, its activation temperature of ~130 °C, and its recommended curing range of 120–147 °C align with the processing conditions of epoxy powder coatings [1]. The solid micronized form (e.g., 2MZ-A-PW) disperses homogeneously without premature dissolution, enabling storage-stable powder formulations that cure rapidly upon melting and heating. The triazine ring contributes to the thermal resistance of the final coating, a property highlighted in technical literature as superior to that of simple imidazole-based systems [3]. Additionally, the compound's ability to act as both accelerator and crosslinking agent reduces the required loading of co-curing agents such as dicyandiamide, offering formulation cost and performance advantages [2].

Self-Healing Epoxy Composites with Quantified Healing Efficiency for Structural Repair

The demonstrated ~83% healing efficiency at 2 wt% 2MZ-Azine loading in microcapsule-based self-healing epoxy systems [4] positions this compound as a key enabling agent for autonomous damage repair in fiber-reinforced composites, adhesively bonded joints, and protective coatings. The compound's latency ensures that it does not react with the epoxy matrix during composite fabrication, while its anionic polymerization initiation capability enables rapid curing of the healing agent released upon crack formation. In carbon fiber reinforced epoxy composites, the 31.98% recovery of interlaminar tensile stress [5] demonstrates the concept translation from bulk resin to structural composites. Formulators seeking to develop self-healing materials should prioritize 38668-46-1 based on these quantitatively validated healing metrics.

Electronic Encapsulation and Electrical Laminates Requiring Long-Term Single-Component Stability

The Curezol 2MZ-Azine product literature specifically recommends this compound for casting, potting, and encapsulation of electronic devices, as well as electrical laminates and composites . The combination of 30–40 day pot life [1], 36-month shelf life , and excellent electrical and mechanical resistance properties meets the stringent reliability requirements of electronic packaging. The high Tg of 120 °C [2] ensures dimensional stability during solder reflow processes, while the homogeneous dispersion achievable with micronized powder grades prevents localized variations in cure degree that could compromise dielectric performance. Compared to alternative imidazole accelerators with pot life measured in hours, 38668-46-1 enables the practical formulation of single-component electronic encapsulation compounds with commercially viable storage and handling windows.

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